molecular formula C₃₈H₅₇N₁₁O₁₄ B549632 Speract CAS No. 76901-59-2

Speract

Cat. No. B549632
CAS RN: 76901-59-2
M. Wt: 891.9 g/mol
InChI Key: NURUARRJQOZSIF-DXIBHZBQSA-N
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Description

Speract is a peptide that is found in the sperm of various species, including sea urchins, mollusks, and humans. It is a potent sperm-activating peptide that plays a crucial role in the fertilization process. This peptide has been extensively studied due to its potential applications in reproductive medicine and biotechnology.

Scientific Research Applications

Sperm Responses to Speract

This compound, a decapeptide from sea urchin egg jelly, plays a critical role in sperm activation and motility. Nishigaki et al. (2001) utilized stopped-flow fluorometry to analyze the binding of labeled this compound and its induced intracellular changes in pH and Ca2+ in sperm. They observed significant time delays for the increase in pH and Ca2+, suggesting intricate biochemical processes in sperm response to this compound (Nishigaki, Zamudio, Possani, & Darszon, 2001).

This compound's Role in Sperm Activation

Hansbrough and Garbers (1981) reported on this compound's potent stimulation of sea urchin sperm oxygen consumption and its effect on sperm cyclic GMP and AMP concentrations. This study highlights this compound's integral role in sperm activation and energy metabolism (Hansbrough & Garbers, 1981).

This compound and K(+) Channels

Galindo et al. (2000) explored this compound's influence on K(+)-selective channels in sperm, finding that this compound hyperpolarizes and increases the cGMP content of flagellar vesicles. This study underscores this compound's role in modulating sperm motility through ionic channels (Galindo, Beltrán, Cragoe, & Darszon, 2000).

This compound's Effect on Sperm Intracellular Ca(2+)

Nishigaki et al. (2004) conducted studies using a caged analog of this compound, revealing a decrease in sperm intracellular Ca(2+) concentration before its increase upon this compound exposure. This finding adds a new dimension to our understanding of this compound's role in calcium signaling in sperm (Nishigaki, Wood, Tatsu, Yumoto, Furuta, Elías, Shiba, Baba, & Darszon, 2004).

This compound and Sperm Motility

Wood et al. (2007) demonstrated that this compound induces changes in intracellular ions, such as Ca2+, Na+, and pH, in sperm, which are crucial for their motility and ability to navigate towards the egg. This study emphasizes this compound's pivotal role in sperm chemotaxis (Wood, Nishigaki, Tatsu, Yumoto, Baba, Whitaker, & Darszon, 2007).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58)/t22-,23-,24-,25-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURUARRJQOZSIF-DXIBHZBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76901-59-2
Record name Speract
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076901592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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